N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic small molecule featuring a bicyclic pyrazole core fused with a cyclopentane ring (tetrahydrocyclopenta[c]pyrazole). The compound includes a 5-chloroindole moiety linked via an ethyl group to the pyrazole-carboxamide scaffold.
Properties
Molecular Formula |
C17H17ClN4O |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17ClN4O/c18-11-4-5-14-13(8-11)10(9-20-14)6-7-19-17(23)16-12-2-1-3-15(12)21-22-16/h4-5,8-9,20H,1-3,6-7H2,(H,19,23)(H,21,22) |
InChI Key |
RZYKROMVBUAISD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chloro substituent can be introduced via electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
The pyrazole ring can be constructed through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The final step involves the coupling of the indole and pyrazole moieties through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener synthetic methods using less hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Tin(II) chloride, iron powder.
Chlorinating agents: Thionyl chloride, phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrazole- and indole-based analogs from the literature, focusing on structural features, physicochemical properties, and pharmacological implications.
Structural Features and Substituent Effects
Key Structural Differences :
- Core Heterocycle: The target compound’s bicyclic tetrahydrocyclopenta[c]pyrazole core distinguishes it from monocyclic pyrazoles (e.g., compounds 3a–3p in ) and pyrrole-based analogs (e.g., DB07180 in ).
- Indole Substitution : The 5-chloroindole-ethyl group in the target compound contrasts with simpler aryl substituents (e.g., phenyl, 4-chlorophenyl) in and the indolylidene-pyrrole system in . The ethyl linker may increase conformational flexibility, influencing membrane permeability and binding kinetics.
Physicochemical Properties
A comparative analysis of molecular weight, melting point, and solubility-related features is summarized below:
Observations :
- The target compound’s molecular weight (367.8 g/mol) is lower than most analogs in , which range from 402.8 to 437.2 g/mol. This difference arises from the absence of bulky aryl groups (e.g., phenyl) and the inclusion of a fused bicyclic core.
- Chlorine substituents in analogs (e.g., 3b) correlate with higher melting points (171–172°C vs. 133–135°C for 3a), suggesting increased crystallinity due to halogen-mediated intermolecular interactions .
Pharmacological Implications
- Monocyclic Pyrazoles (): Compounds like 3a–3p exhibit moderate yields (62–71%) and predictable solubility profiles influenced by aryl substituents.
- Pyrrole-Based Analog (): DB07180’s pyrrole core and diethylaminoethyl side chain suggest distinct electronic properties compared to pyrazoles. Pyrroles are less basic than pyrazoles, which could alter binding to charged biological targets .
- Target Compound : The bicyclic pyrazole core may confer metabolic stability by resisting oxidative degradation. Additionally, the ethyl linker between the indole and pyrazole could optimize spatial orientation for target engagement, though this requires empirical validation.
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